molecular formula C15H14O4 B12429481 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one CAS No. 18693-06-6

4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one

Cat. No.: B12429481
CAS No.: 18693-06-6
M. Wt: 258.27 g/mol
InChI Key: XLHIYUYCSMZCCC-UHFFFAOYSA-N
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Description

4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one, commonly known as Yangonin, is a bioactive α-pyrone derivative classified under kavalactones. It is primarily isolated from Piper methysticum (kava plant) and is characterized by its 4-methoxy-substituted pyran-2-one core conjugated with a 4-methoxystyryl group . Key properties include:

  • Molecular formula: C₁₅H₁₄O₄
  • Molecular weight: 258.27 g/mol
  • Solubility: Soluble in ethyl acetate, acetone, and hot alcohol .
  • Biological activity: Exhibits CNS-modulatory effects with an IC₅₀ of 23.7 μM against Leishmania donovani (LDT) and Leishmania major (LMT) .

Yangonin’s structure features a planar α-pyrone ring with extended conjugation via the ethenyl group, enhancing its electronic properties and interaction with biological targets.

Properties

IUPAC Name

4-methoxy-6-[2-(4-methoxyphenyl)ethenyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHIYUYCSMZCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859418
Record name 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18693-06-6
Record name 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18693-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Condensation Reactions: Foundation of Kavalactone Synthesis

Aldehyde-Pyranone Condensation

The most widely employed method for synthesizing 4-methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one involves the base-catalyzed condensation of 4-methoxy-6-methyl-2H-pyran-2-one with 4-methoxybenzaldehyde. This reaction proceeds via a nucleophilic addition-elimination mechanism, facilitated by polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Tetraethylammonium hydroxide (TEAH) or potassium hydroxide (KOH) serves as the catalyst, enabling deprotonation of the methyl group adjacent to the pyranone carbonyl, followed by aldol-like coupling with the aldehyde.

Typical conditions involve stirring equimolar quantities of the pyranone and aldehyde in DMSO at 15–25°C for 15–20 hours under nitrogen atmosphere. Yields range from 39% to 67%, depending on substituent electronics and purification methods. For instance, Example 6 in US6288109 achieved a 67% yield after chromatographic purification using ethyl acetate and petroleum ether.

Table 1: Condensation Reaction Optimization Parameters
Parameter Optimal Range Impact on Yield
Solvent DMSO Enhances reaction homogeneity
Catalyst 0.1 eq TEAH + 0.5 eq KOH Balances activation and side reactions
Temperature 15–25°C Minimizes decomposition
Reaction Time 18–24 h Ensures complete conversion

Hydrogenation Strategies for Stereochemical Control

Palladium-Catalyzed Hydrogenation

Post-condensation hydrogenation is critical for modulating the compound’s stereochemistry. The (Z)-configuration, which predominates in biologically active kavalactones, is achieved via heterogeneous catalysis using palladium on carbon (Pd/C). As detailed in US6288109, a chloroform-methanol (7:3) mixture under 7–8 bar H₂ at room temperature for 2–15 hours selectively reduces the ethenyl group while preserving the pyranone ring.

Key considerations include:

  • Catalyst Loading : 9–30% Pd/C by weight ensures complete conversion without over-reduction.
  • Solvent Polarity : Methanol’s protic nature stabilizes intermediates, while chloroform prevents catalyst poisoning.
  • Workup : Filtration through Celite followed by potassium hydroxide extraction removes acidic byproducts, yielding >95% pure product.
Table 2: Hydrogenation Conditions and Outcomes
Example Catalyst Loading Pressure (bar) Time (h) Yield (%)
1 10% Pd/C 7.5 12 67
2 15% Pd/C 8.0 8 72

Alkylation and Protecting Group Strategies

O-Alkylation of Pyranone Precursors

Introducing the 4-methoxy group necessitates alkylation of 4-hydroxy-6-methyl-2H-pyran-2-one. Sodium hydride (NaH) in DMF at 0–15°C effectively deprotonates the hydroxyl group, enabling nucleophilic substitution with methyl iodide or dimethyl sulfate. Example 38 demonstrates that 4-(2-methoxyethoxy)-6-methyl-2H-pyran-2-one is obtained in 63% yield using 1.25 equivalents of methyl iodide and 0.1 eq KI as a phase-transfer catalyst.

Benzaldehyde Functionalization

Methoxy substitution on the benzaldehyde component requires Ullmann-type coupling or nucleophilic aromatic substitution. For instance, 4-methoxybenzaldehyde is synthesized via methoxylation of 4-hydroxybenzaldehyde using methyl bromide and potassium carbonate in DMF at 75–90°C. This method achieves >85% yield, with chromatographic purification (silica gel, ethyl acetate/hexanes) ensuring high purity.

Purification and Characterization Protocols

Chromatographic Techniques

Crude products are typically purified via flash chromatography using silica gel and eluents such as ethyl acetate/petroleum ether (1:3). High-performance liquid chromatography (HPLC) with C18 columns and methanol-water gradients resolves stereoisomers, as evidenced by retention time differences of 1.2–1.5 minutes for (E)- and (Z)-isomers.

Spectroscopic Confirmation

  • ¹H NMR : Diagnostic signals include the pyranone carbonyl (δ 6.12 ppm, singlet) and ethenyl protons (δ 7.35–7.45 ppm, doublets with J = 16 Hz).
  • IR Spectroscopy : Strong absorption at 1720 cm⁻¹ confirms the lactone carbonyl.

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Recent advances adapt condensation reactions to continuous flow systems, reducing reaction times from 20 hours to 45 minutes. Microreactors with immobilized TEAH catalysts achieve 89% yield at 50°C, demonstrating potential for kilogram-scale production.

Solvent Recovery Systems

Closed-loop solvent recovery, particularly for DMSO and chloroform, reduces environmental impact. Distillation towers with >98% efficiency are integrated into pilot-scale setups, lowering production costs by 22%.

Chemical Reactions Analysis

Types of Reactions: Yangonin undergoes various chemical reactions, including:

    Oxidation: Yangonin can be oxidized to form different derivatives, which may have distinct pharmacological properties.

    Reduction: Reduction reactions can convert yangonin into its reduced forms, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the yangonin molecule, potentially enhancing its therapeutic effects.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kavalactone Derivatives

a) Desmethoxyyangonin (4-Methoxy-6-[(E)-2-Phenylethenyl]Pyran-2-One)
  • Structural difference : Lacks the 4-methoxy group on the styryl phenyl ring.
  • Biological activity : Higher IC₅₀ (31.7 μM) against LDT/LMT compared to Yangonin, indicating reduced potency .
  • Implication : The para-methoxy group on the styryl moiety in Yangonin enhances target binding affinity.
b) DL-Kavain (5,6-Dihydro-4-Methoxy-6-Styryl-2H-Pyran-2-One)
  • Structural difference : Dihydro modification at the 5,6-position and styryl instead of 4-methoxystyryl group.
  • Activity : Used in traditional medicine for anxiolytic effects but lacks direct potency comparisons to Yangonin in published studies.
c) 4-Methoxy-6-Phenethyl-2H-Pyran-2-One
  • Structural difference : Phenethyl substituent replaces the ethenyl group.
  • Properties : Lower molecular weight (230.26 g/mol) and reduced conjugation, likely diminishing electronic interactions .

Quinoline-Based Analogs

Several quinoline derivatives (e.g., compounds 6f–6i in ) share structural motifs with Yangonin, such as methoxy and ethenyl substituents. Key differences include:

  • Core structure: Quinoline vs. pyran-2-one.
  • Substituents: Chlorophenyl and fluorophenyl groups in quinoline analogs (e.g., 6f: 6,8-bis[2-(4-chlorophenyl)ethenyl]-2-(4-fluorophenyl)-4-methoxyquinoline).
  • Physical properties : Higher melting points (e.g., 244–246°C for 6h ) due to increased aromaticity and molecular rigidity .

Marine and Fungal α-Pyrone Derivatives

a) LL-P880β (Marine-derived)
  • Structure : 4-Methoxy-6-(1’R,2’R-dihydroxypent-3’(E)-enyl)-2H-pyran-2-one.
  • Difference : Dihydroxy pentenyl side chain instead of styryl.
  • Activity : Antimicrobial properties against marine microbial strains, suggesting divergent bioactivity compared to Yangonin’s CNS effects .
b) Tolypocladones A–B (Fungal metabolites)
  • Structure : α-Pyrone derivatives with variable alkyl chains.
  • Implication : Alkyl substituents may improve membrane permeability but reduce aromatic interactions critical for Yangonin’s activity .
a) (E)-4-Methoxy-6-(4-Methoxystyryl)-5,6-Dihydro-2H-Pyran-2-One
  • Structure : Dihydro modification at the 5,6-position.
  • Synthesis : Prepared via acid-catalyzed cyclization or styryl-group introduction .
b) 2-(2-(Dimethylamino)Vinyl)-4H-Pyran-4-Ones
  • Structure: Enamino-substituted pyrone core.
  • Application : Used as macrocyclic building blocks, highlighting structural versatility but differing bioactivity from Yangonin .

Key Comparative Data

Compound Core Structure Substituents Molecular Weight (g/mol) Bioactivity (IC₅₀ or Notable Effect) Source/Reference
Yangonin α-Pyrone 4-Methoxy, 4-methoxystyryl 258.27 23.7 μM (LDT/LMT) Piper methysticum
Desmethoxyyangonin α-Pyrone 4-Methoxy, styryl 228.24 31.7 μM (LDT/LMT) Synthetic/Kava plant
DL-Kavain Dihydro-α-pyrone 4-Methoxy, styryl 230.26 Anxiolytic (qualitative) Synthetic
Quinoline derivative (6h) Quinoline 4-Methoxy, 4-chlorophenyl ethenyl ~500 (estimated) N/A Synthetic
LL-P880β α-Pyrone 4-Methoxy, dihydroxy pentenyl 260.29 Antimicrobial Marine fungi

Biological Activity

4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one, also known as 5,6-dihydro-4-methoxy-6-[2-(4-methoxyphenyl)ethyl]-2H-pyran-2-one or 5,6,7,8-tetrahydroyangonin, is a compound belonging to the class of kavalactones. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 4-methoxy-6-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-2H-pyran-2-one
  • Chemical Formula : C₁₅H₁₈O₄
  • Molecular Weight : 262.301 g/mol
  • CAS Registry Number : 49776-58-1
  • Structure : The compound features a pyranone moiety linked to a methoxy-substituted phenyl group.

Pharmacological Effects

Research indicates that compounds within the kavalactone class exhibit various pharmacological activities. The following subsections detail specific biological activities associated with this compound.

1. Antioxidant Activity
Kavalactones have demonstrated antioxidant properties, which are vital for protecting cells from oxidative stress. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular models .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective potential. In models of neurodegenerative diseases such as Parkinson's and Alzheimer's, it has shown promise in reducing neuronal damage and improving cognitive function .

3. Anti-inflammatory Properties
Kavalactones exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This activity suggests potential applications in treating inflammatory diseases .

4. Anxiolytic and Sedative Effects
Kavalactones are traditionally used for their anxiolytic effects. Research indicates that this compound may exert similar effects, promoting relaxation and reducing anxiety symptoms .

The biological activities of this compound are mediated through various mechanisms:

  • GABAergic Modulation : The compound may enhance GABA receptor activity, leading to sedative and anxiolytic effects.
  • Inhibition of Neuroinflammation : By modulating inflammatory pathways, it may protect neuronal health and function.

Case Study 1: Neuroprotective Effects in Parkinson's Disease Models

A study evaluated the neuroprotective effects of kavalactones on dopaminergic neurons in a mouse model of Parkinson's disease. The results indicated that treatment with this compound significantly reduced neuronal death and improved motor function compared to control groups .

Case Study 2: Antioxidant Activity in Cellular Models

In vitro studies assessed the antioxidant capacity of the compound using human cell lines exposed to oxidative stress. The findings showed a marked decrease in reactive oxygen species (ROS) levels upon treatment with the compound, suggesting its potential as an antioxidant agent .

Data Table

Biological ActivityObserved EffectReference
AntioxidantScavenging of free radicals
NeuroprotectionReduced neuronal damage
Anti-inflammatoryInhibition of cytokines
AnxiolyticReduced anxiety symptoms

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